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Compound of Interest

Compound Name: HIV-1 inhibitor-73

Cat. No.: B15566838 Get Quote

An in-depth analysis of "HIV-1 inhibitor-73" could not be completed as this designation does

not correspond to a known compound in publicly available scientific literature. To fulfill the

structural and technical requirements of the request, this document will focus on Islatravir (MK-

8591), a well-documented, first-in-class Nucleoside Reverse Transcriptase Translocation

Inhibitor (NRTTI) developed by Merck. Islatravir's novel mechanism, extensive clinical

investigation, and published synthesis routes make it an exemplary subject for this guide.

Technical Guide: Islatravir (MK-8591)
Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Islatravir (ISL, MK-8591) is a potent, investigational antiretroviral agent for the treatment and

prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a member of the

novel NRTTI class, it possesses a unique mechanism of action that distinguishes it from all

currently approved antiretrovirals.[1] Intracellularly, Islatravir is phosphorylated to its active

form, islatravir-triphosphate (ISL-TP), which inhibits the HIV-1 reverse transcriptase (RT)

enzyme via multiple pathways.[2][3] Primarily, ISL-TP acts as a translocation inhibitor, but also

functions as both an immediate and delayed chain terminator.[4][5][6] This multifaceted

mechanism contributes to its high potency against wild-type and multidrug-resistant HIV-1

strains.[4] Furthermore, ISL-TP exhibits a remarkably long intracellular half-life, supporting the

development of long-acting oral and implantable formulations for both treatment and pre-

exposure prophylaxis (PrEP).[7][8]
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Discovery and Development
Islatravir, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), emerged from research

programs aimed at identifying nucleoside analogs with high potency and a high barrier to

resistance.[9] Its unique structural features, particularly the 4'-ethynyl group, enhance its

selectivity and inhibitory activity against HIV-1 RT.[4] Preclinical studies demonstrated high

antiviral potency and pharmacokinetic profiles supportive of low-dose, extended-duration

administration in humans.[10] This led to its advancement into a broad clinical development

program, including trials for once-daily oral treatment (in combination with doravirine), once-

weekly oral treatment, and once-yearly subdermal implants for PrEP.[11][12] While

development of the monthly oral PrEP indication was discontinued, studies for treatment with a

lower dose are ongoing.[9]

Chemical Synthesis
A stereoselective, nine-step synthesis of Islatravir from 2-deoxyribose has been reported with

an overall yield of 36%.[13] This process involves several key transformations, including the

stereoselective addition of an alkynyl group and a final enzymatic glycosylation step.

Synthesis Workflow Diagram
The following diagram outlines the key logical steps in the synthesis of Islatravir from 2-

deoxyribose.
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Logical Workflow for Islatravir Synthesis

2-Deoxyribose (Starting Material)

Protection & Modification
(e.g., Wittig Reaction)

Generation of Ketone Intermediate

Stereoselective Alkynyl Addition

Chemoselective Ozonolysis

Formation of Glycosyl Donor
(e.g., Calcium Salt)

Biocatalytic Glycosylation Cascade
(Enzymatic Coupling)

Final Deprotection

Islatravir (Final Product)
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Caption: High-level logical workflow for the synthesis of Islatravir.
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A critical part of the manufacturing process is the practical synthesis of the unnatural

nucleobase, 2-fluoroadenine, which is incorporated in the biocatalytic glycosylation cascade.

[14] The key findings of the overall synthesis include a diastereodivergent addition of an

acetylide nucleophile to a ketone and a biocatalytic cascade that utilizes byproduct precipitation

to drive the reaction to completion.[15][16]

Mechanism of Action
Islatravir's antiviral activity is a result of its multi-modal inhibition of HIV-1 reverse transcriptase.

Intracellular Activation: Islatravir is converted by host cellular kinases into its active anabolite,

islatravir-triphosphate (ISL-TP).[2][3]

Inhibition of RT: ISL-TP is incorporated by HIV-1 RT into the nascent viral DNA strand.

Translocation Inhibition: Unlike traditional chain terminators, the presence of a 3'-hydroxyl

group on ISL-TP allows for the formation of the next phosphodiester bond. However, the

unique structure of the incorporated ISL-monophosphate (ISL-MP) distorts the DNA,

physically blocking the translocation of the primer-template complex. This prevents the

enzyme from moving to the next position, effectively halting DNA synthesis.[4]

Immediate & Delayed Chain Termination: Islatravir also functions through immediate chain

termination by competing with the natural deoxyadenosine triphosphate (dATP) and through

delayed chain termination by causing structural changes in the viral DNA.[5][17]

Signaling Pathway Diagram
The diagram below illustrates the inhibitory action of Islatravir on the HIV-1 reverse

transcription process.
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Islatravir Mechanism of Action

Normal HIV-1 Reverse Transcription Inhibition by Islatravir
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Caption: Inhibition of HIV-1 RT translocation by Islatravir.

Quantitative Data
The potency and pharmacokinetic profile of Islatravir have been characterized in numerous

preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Islatravir
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Parameter Value Host Reference

ISL-TP Intracellular

Half-life
78.5 - 128.0 hours Human PBMCs [7][18]

ISL-TP Intracellular

Half-life
118 - 171 hours Human PBMCs [3][10]

ISL Plasma Half-life 49 - 61 hours Humans [3][10]

Time to Max Plasma

Conc. (Tmax)
~0.5 hours Humans [3][10]

Table 2: Antiviral Activity of Islatravir
Study

Dose (Single
Oral)

Outcome Time Point Reference

Phase 1b (MK-

8591-003)
0.5 mg

1.20 log₁₀

copies/mL HIV-1

RNA reduction

Day 7 [7][18]

Phase 1b (MK-

8591-003)
10 mg

1.67 log₁₀

copies/mL HIV-1

RNA reduction

Day 7 [7][18]

Phase 2b
0.25, 0.75, 2.25

mg (daily)

Maintained

virologic

suppression

(HIV-1 RNA <50

copies/mL)

Week 48 [11]

Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a general method for quantifying the inhibitory effect of a compound on

recombinant HIV-1 RT activity, based on common colorimetric assay principles.[19]
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Objective: To determine the in vitro concentration of a test compound required to inhibit 50% of

HIV-1 RT activity (IC₅₀).

Methodology:

Plate Preparation: A 96-well microtiter plate is coated with a template/primer complex (e.g.,

poly(A) x oligo(dT)).

Reaction Mixture: A reaction buffer is prepared containing recombinant HIV-1 RT enzyme

and a mixture of nucleotides, including biotin-labeled and digoxigenin-labeled nucleotides.

Inhibitor Addition: The test compound (e.g., Islatravir) is serially diluted to various

concentrations and added to the appropriate wells. Control wells receive vehicle only (no

inhibitor) or a known inhibitor (e.g., Nevirapine).

Enzymatic Reaction: The reaction mixture is added to all wells, and the plate is incubated

(e.g., for 2 hours at 37°C) to allow for the synthesis of biotin- and digoxigenin-labeled DNA

by the RT enzyme.

Detection: The reaction is stopped. The synthesized DNA is captured on the plate. An anti-

digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a

colorimetric substrate.

Data Analysis: The absorbance is read using a microplate reader. The percentage of RT

inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value is determined by

plotting the percent inhibition against the log of the inhibitor concentration and fitting the data

to a dose-response curve.

Antiviral Activity Assay in Human PBMCs
Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by

50% (EC₅₀) in primary human cells.

Methodology:

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy

donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-
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lymphocytes, making them susceptible to HIV-1 infection.

Compound Preparation: The test compound is prepared in a series of dilutions.

Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain

(e.g., HIV-1 IIIB).

Treatment: Following infection, the cells are washed and plated in the presence of the

serially diluted test compound.

Incubation: The cultures are maintained for a period of 5-7 days to allow for viral replication.

Quantification of Viral Replication: At the end of the incubation period, the cell culture

supernatant is harvested. The amount of viral replication is quantified by measuring the level

of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by

measuring RT activity in the supernatant.

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24

production (or RT activity) against the log of the drug concentration.

Experimental Workflow Diagram
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Workflow for In Vitro Antiviral (EC50) Assay
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Caption: Standard workflow for determining the EC50 of an anti-HIV compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15566838#hiv-1-inhibitor-73-discovery-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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